Hydrogen-Bond Donor Deficit vs. Amino-Linked Benzoxazole-Pyrrolidine Analogs Drastically Alters Permeability Predictions
The target compound possesses zero hydrogen-bond donors (HBD = 0), a consequence of the thioacetyl linker replacing a secondary amine present in direct 2-(1-pyrrolidino)-benzoxazoles (e.g., US5594008 exemplars, which typically exhibit HBD ≥ 1) [1][2]. In predictive ADME models, reducing HBD count from 1 to 0 is associated with a measurable improvement in passive membrane permeability and a reduction in P-glycoprotein recognition, critical for central nervous system penetration or intracellular target access [3].
| Evidence Dimension | Hydrogen-Bond Donor Count (HBD) – drug-likeness parameter |
|---|---|
| Target Compound Data | HBD = 0 |
| Comparator Or Baseline | 2-(1-Pyrrolidino)-benzoxazoles (e.g., US5594008 compounds): HBD ≥ 1 |
| Quantified Difference | Reduction of 1 HBD unit; associated with a predicted increase in Caco-2 permeability (Papp) of approximately 2- to 5-fold per removed donor based on established structure-permeability relationships |
| Conditions | Computed by PubChem/Cactvs (HBD definition: number of O–H and N–H bonds); permeability inference based on general medicinal chemistry benchmarks [1][3]. |
Why This Matters
For screening programs targeting intracellular or CNS enzymes, the zero HBD count of this compound offers a built-in permeability advantage over directly-linked benzoxazole-pyrrolidine analogs, reducing the need for additional structural optimization of a liability present from the start.
- [1] PubChem CID 2403325, Computed Properties: Hydrogen Bond Donor Count = 0. https://pubchem.ncbi.nlm.nih.gov/compound/2403325 (accessed May 2026). View Source
- [2] US5594008A, Pyrrolidine derivatives inhibitors of leukotriene biosynthesis. Comparative analysis of exemplified structures showing N–H bonds. https://patents.google.com/patent/US5594008A/en View Source
- [3] Meanwell NA. Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chem Res Toxicol. 2011;24(9):1420-1456. (General reference establishing quantitative HBD-permeability relationships). View Source
